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Compound of Interest

Compound Name: Azido-PEG4-nitrile

Cat. No.: B1192235 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Azido-PEG4-nitrile is a heterobifunctional crosslinker that has emerged as a valuable tool in

the field of bioconjugation and drug development. Its unique architecture, featuring a terminal

azide group, a nitrile moiety, and a hydrophilic tetra-polyethylene glycol (PEG4) spacer, offers a

versatile platform for the synthesis of complex biomolecules, including Proteolysis Targeting

Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The azide group allows for

highly efficient and specific "click chemistry" reactions, while the nitrile group provides a handle

for conversion into other functional groups, such as amines or carboxylic acids. The PEG4

spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the

resulting conjugates. This guide provides a comprehensive overview of the key features,

physicochemical properties, and reaction protocols for Azido-PEG4-nitrile, enabling

researchers to effectively utilize this reagent in their bioconjugation strategies.

Physicochemical Properties
A clear understanding of the physicochemical properties of Azido-PEG4-nitrile is essential for

its proper handling, storage, and application in experimental settings. The following table

summarizes its key quantitative data.
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Property Value Reference(s)

Chemical Formula C₁₁H₂₀N₄O₄ [1]

Molecular Weight 272.3 g/mol [1]

CAS Number 2194563-82-9 [1]

Appearance
White to off-white solid or

colorless oil

Purity ≥95%

Storage Conditions -20°C for long-term storage [1]

Shipping Conditions Ambient temperature [1]

Solubility

Soluble in water, Dimethyl

Sulfoxide (DMSO),

Dichloromethane (DCM), and

Dimethylformamide (DMF)

Core Functional Groups and Their Reactivity
The utility of Azido-PEG4-nitrile in bioconjugation stems from its two key functional groups:

the azide and the nitrile. Each group offers distinct reactivity profiles that can be strategically

employed.

The Azide Group: A Gateway to Click Chemistry
The terminal azide group is a cornerstone of "click chemistry," a class of reactions known for

their high efficiency, specificity, and biocompatibility. Azido-PEG4-nitrile can participate in two

primary types of click reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the

formation of a stable 1,4-disubstituted triazole linkage between the azide and a terminal

alkyne in the presence of a copper(I) catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction

that occurs between the azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or
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bicyclo[6.1.0]nonyne (BCN), to form a stable triazole.

The high selectivity and stability of the azide group under a wide range of reaction conditions

make it an ideal choice for bioconjugation.

The Nitrile Group: A Versatile Chemical Handle
The nitrile group offers a latent functionality that can be converted into other valuable chemical

moieties, providing further versatility in multi-step synthetic strategies. The primary

transformations of the nitrile group include:

Reduction to a Primary Amine: The nitrile can be reduced to a primary amine (-CH₂NH₂)

using reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a nucleophilic

amine group that can be used for subsequent conjugation reactions, such as amidation.

Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid (-COOH)

under acidic or basic conditions. This provides an additional reactive handle for conjugation

to amine-containing molecules.

Experimental Protocols
The following section provides detailed methodologies for the key reactions involving Azido-
PEG4-nitrile.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of Azido-PEG4-nitrile to an

alkyne-containing molecule.

Materials:

Azido-PEG4-nitrile

Alkyne-containing molecule

Copper(II) sulfate (CuSO₄)
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Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-

yl)methyl]amine (TBTA) as a copper(I)-stabilizing ligand

Solvent (e.g., DMSO, water, or a mixture)

Phosphate-buffered saline (PBS)

Ethylenediaminetetraacetic acid (EDTA) for quenching

Purification system (e.g., silica gel column chromatography, HPLC)

Procedure:

Reactant Preparation:

Dissolve Azido-PEG4-nitrile (1.1 equivalents) and the alkyne-containing molecule (1.0

equivalent) in the chosen solvent (e.g., DMSO/water mixture).

Catalyst Preparation:

In a separate tube, prepare a premix of CuSO₄ (e.g., 0.1 to 0.5 equivalents) and the

copper(I)-stabilizing ligand (e.g., 1 to 2.5 equivalents of THPTA or TBTA) in water.

Reaction Initiation:

Add the catalyst premix to the solution of the azide and alkyne.

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 2 to 5

equivalents) in water.

Reaction Monitoring:

Stir the reaction mixture at room temperature.

Monitor the progress of the reaction using an appropriate analytical technique such as

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
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MS). The reaction is typically complete within 1-4 hours.

Quenching and Purification:

Once the reaction is complete, quench it by adding a solution of EDTA to chelate the

copper ions.

Purify the resulting triazole conjugate using silica gel column chromatography or reverse-

phase HPLC to remove unreacted starting materials and the catalyst. The expected yield

is typically high, often exceeding 90%.

Protocol 2: Reduction of the Nitrile Group to a Primary
Amine
This protocol outlines the conversion of the nitrile group of a bioconjugate containing the

Azido-PEG4-nitrile linker to a primary amine.

Materials:

Nitrile-containing PEGylated molecule

Lithium aluminum hydride (LiAlH₄)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Dry glassware and inert atmosphere (e.g., nitrogen or argon)

Sodium sulfate (Na₂SO₄)

Purification system (e.g., silica gel column chromatography)

Procedure:

Reaction Setup:

In a dry, round-bottom flask under an inert atmosphere, suspend LiAlH₄ (e.g., 2-4

equivalents) in anhydrous diethyl ether or THF.
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Cool the suspension to 0°C using an ice bath.

Addition of Nitrile:

Dissolve the nitrile-containing PEGylated molecule in anhydrous diethyl ether or THF.

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension.

Reaction and Work-up:

After the addition is complete, allow the reaction to warm to room temperature and stir for

2-4 hours, or until the reaction is complete as monitored by TLC.

Carefully quench the reaction by the sequential dropwise addition of water, followed by

15% aqueous sodium hydroxide, and then more water.

Stir the resulting mixture until a granular precipitate forms.

Purification:

Filter the mixture and wash the precipitate with diethyl ether or THF.

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the resulting amine by silica gel column chromatography.

Applications in Drug Development
Azido-PEG4-nitrile is a key component in the synthesis of advanced biotherapeutics,

particularly in the development of PROTACs and ADCs.

PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by

hijacking the cell's ubiquitin-proteasome system. They typically consist of a ligand for a target

protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. Azido-PEG4-nitrile is

an ideal linker precursor for PROTAC synthesis. The azide group can be "clicked" to an alkyne-
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modified E3 ligase ligand or target protein ligand, facilitating a modular and efficient assembly

of the final PROTAC molecule.

Antibody-Drug Conjugate (ADC) Development
ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a

potent cytotoxic payload via a chemical linker. The click chemistry compatibility of Azido-
PEG4-nitrile makes it a valuable tool for ADC development. An azide-modified payload can be

efficiently conjugated to an alkyne-functionalized antibody, or vice versa, to generate a stable

ADC with a defined drug-to-antibody ratio (DAR). The hydrophilic PEG4 spacer can help to

mitigate aggregation and improve the pharmacokinetic profile of the ADC.

Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a PROTAC using

Azido-PEG4-nitrile and a CuAAC reaction.
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Caption: Modular synthesis of a PROTAC using Azido-PEG4-nitrile.
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Logical Relationship of Functional Group
Transformations
This diagram illustrates the potential transformations of the nitrile group of Azido-PEG4-nitrile
and the subsequent reactions of the resulting functional groups.
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Caption: Chemical transformations of the nitrile group.

Experimental Workflow for CuAAC Bioconjugation
The following diagram outlines the key steps in a typical CuAAC bioconjugation experiment

using Azido-PEG4-nitrile.
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Caption: Step-by-step workflow for a CuAAC reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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